molecular formula C19H18ClN5O2 B2893315 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1327298-22-5

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No.: B2893315
CAS No.: 1327298-22-5
M. Wt: 383.84
InChI Key: YXWHLFPFUPOVQW-UHFFFAOYSA-N
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Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic chemical compound provided for non-human research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The 1H-benzo[d]imidazole core is a privileged scaffold in medicinal chemistry, recognized as one of the most common ring systems in FDA-approved drugs due to its favorable drug-like properties and ability to fit within the Rule of Five chemical space . This structural motif is established as a bioisostere of imidazo[1,2-a]pyridine templates found in known pharmacological agents, suggesting potential for interaction with various biological targets . Specifically, derivatives containing the 1H-benzo[d]imidazole nucleus have been identified as promising templates for developing positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor, a subpopulation expressed in the basal ganglia region that is crucial for orchestrating motor functions . Such modulators represent a novel pharmacological strategy for tackling neurological dysfunction . Furthermore, the structural components of this compound—including the acetamide linker and the 4-chlorophenyl moiety—are common in compounds designed for biological screening. Researchers may find this compound valuable for probing specific enzyme systems, such as viral polymerases or mitotic kinesins, where similar heterocyclic amide derivatives have shown inhibitory activity . Its exact mechanism of action and specific research applications require further investigation by qualified researchers. Handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c20-13-5-7-14(8-6-13)25-10-9-24(19(25)27)12-18(26)21-11-17-22-15-3-1-2-4-16(15)23-17/h1-8H,9-12H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWHLFPFUPOVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=NC3=CC=CC=C3N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzimidazole moiety linked to an imidazolidinone structure through an acetamide group. The synthesis typically involves multi-step reactions, including the formation of C–N bonds through condensation reactions. A general synthetic route includes:

  • Formation of the Benzimidazole Core :
    • Reaction of o-phenylenediamine with appropriate aldehydes.
  • Introduction of the Imidazolidinone :
    • Condensation with 4-chlorophenyl and subsequent acetylation.
  • Final Product Isolation :
    • Purification through techniques such as recrystallization or chromatography.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a series of 1H-benzimidazole derivatives were evaluated for their ability to inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair. The findings showed that certain derivatives had IC50 values in the micromolar range, suggesting potent inhibition of cancer cell growth .

Table 1: Anticancer Activity of Related Compounds

Compound IDStructure TypeIC50 (μM)Mechanism of Action
11aBenzimidazole derivative0.16Hu Topo I inhibition
12bBenzimidazole derivative3.6DNA intercalation
12cBenzimidazole derivative16Cell cycle arrest at G2/M phase

Antimicrobial Activity

In addition to anticancer properties, derivatives of benzimidazole have shown antimicrobial activity against various bacterial strains. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound likely interacts with DNA through intercalation or groove binding, disrupting normal DNA function and leading to cell cycle arrest .
  • Enzyme Inhibition : By inhibiting topoisomerases, the compound prevents the relaxation of supercoiled DNA necessary for replication and transcription .
  • Cell Cycle Arrest : Flow cytometry studies indicate that compounds similar to this one cause significant G2/M phase arrest in cancer cells, which is indicative of DNA damage responses .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of benzimidazole derivatives:

  • Study on Cancer Cell Lines : A study screened a library of benzimidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Compounds demonstrated varied levels of growth inhibition, with some achieving GI50 values as low as 0.16 μM .
  • Antimicrobial Efficacy Testing : Another study focused on the antimicrobial properties where synthesized derivatives were tested against clinical isolates. Results indicated significant inhibition at concentrations comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The target compound’s unique 2-oxoimidazolidin-1-yl group distinguishes it from analogues with thioether, triazole, or quinoline substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Spectral Data (ESI-MS)
Target Compound C21H20ClN5O2 433.87 2-Oxoimidazolidin-1-yl, 4-ClPh Not reported N/A
9e () C24H17ClN4OS 444.08 Quinoline, thioether 180–182 m/z 444.20 [M+H]+
6i () C17H12ClN5O 337.76 Triazole, 4-ClPh Not reported N/A
4a () C17H15N3O2S 325.38 Acetylphenyl, sulfide Not reported 1H NMR (DMSO-d6): δ 12.66 (s, NH)
XH-2 () C22H16ClFN4O 422.84 Fluorophenyl, benzimidazole 229.8–231.9 m/z 380.1 [M+H]+

Key Observations:

  • The absence of sulfur or additional aromatic systems (e.g., quinoline in 9e) may reduce molecular weight and alter lipophilicity .

Structure-Activity Relationships (SAR)

  • Benzimidazole Core : Essential for π-π stacking and hydrogen bonding in biological targets .
  • 4-Chlorophenyl Group : Enhances lipophilicity and membrane permeability, critical for intracellular target engagement .
  • 2-Oxoimidazolidin-1-yl vs. Thioether/Triazole: The imidazolidinone’s rigidity and hydrogen-bonding capacity may improve selectivity but reduce metabolic stability compared to flexible thioethers .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under acidic conditions .
  • Substitution reactions : Benzyl chloride or similar reagents for introducing the benzo[d]imidazolylmethyl group .
  • Acetamide coupling : Reaction of intermediates with activated carbonyl groups under reflux in solvents like DMF or THF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) .
  • Intermediate characterization : Thin-layer chromatography (TLC) for monitoring reaction progress, and NMR (¹H/¹³C) for structural verification .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, particularly imidazole ring protons (δ 7.0–8.5 ppm) and acetamide carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detection of key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) with <0.5% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • In vitro enzyme assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates. IC₅₀ values should be calculated from dose-response curves .
  • Molecular docking studies : Use software like AutoDock Vina to model interactions with proteins (e.g., ATP-binding pockets). Validate docking poses with mutagenesis or X-ray crystallography .
  • Cellular uptake studies : Quantify intracellular accumulation via LC-MS or fluorescent tagging under varying pH/temperature conditions .
  • Pathway analysis : RNA sequencing or Western blotting to assess downstream signaling modulation (e.g., apoptosis markers like caspase-3) .

Q. How should contradictory bioactivity data across different assays (e.g., in vitro vs. in vivo) be addressed?

  • Methodological Answer :

  • Assay validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in animal models to explain in vivo efficacy gaps .
  • Metabolite screening : Identify active/inactive metabolites via LC-MS/MS in liver microsomes to rule out metabolic instability .
  • Dose optimization : Conduct dose-ranging studies to reconcile discrepancies between in vitro potency (nM) and in vivo dosing (mg/kg) .

Experimental Design Considerations

Q. What strategies optimize the compound’s solubility and stability for pharmacological studies?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG 400) or formulate as nanoparticles via solvent evaporation .
  • Stability testing : Conduct accelerated degradation studies under varied pH (1–10), temperature (4–40°C), and light exposure. Monitor degradation products via HPLC .
  • Lyophilization : Prepare lyophilized powders for long-term storage, with excipients like mannitol to prevent aggregation .

Q. How can researchers validate the specificity of this compound against off-target interactions?

  • Methodological Answer :

  • Profiling panels : Screen against panels of 100+ unrelated enzymes/receptors (e.g., Eurofins CEREP panel) to assess selectivity .
  • CRISPR/Cas9 knockout models : Generate cell lines lacking the target protein to confirm on-target effects .
  • Thermal shift assays : Measure protein melting shifts in the presence of the compound to identify non-specific binding .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in bioactivity assays?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Outlier detection : Use Grubbs’ test to exclude anomalous data points in triplicate experiments .
  • Hill slope analysis : Interpret cooperativity (slope >1 suggests positive binding cooperativity) .

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